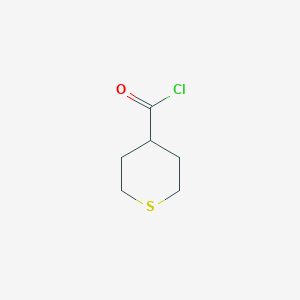

チアン-4-カルボニルクロリド

概要

説明

Thiane-4-carbonyl chloride, also known as tetrahydrothiopyran-4-carbonyl chloride, is an organosulfur compound with the molecular formula C6H9ClOS. It is a derivative of thiane, a six-membered ring containing five carbon atoms and one sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various bioactive molecules .

科学的研究の応用

Thiane-4-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules to study their structure and function.

Medicine: Thiane-4-carbonyl chloride derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs with antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

Target of Action

Thiane-4-carbonyl chloride is a complex organic compound with the molecular formula C6H9ClOS It is known to be used in the arylation of carbonyl compounds.

Mode of Action

The compound is involved in palladium-catalyzed reactions for the arylation of carbonyl compounds. This process is facilitated by the formation of thianthrenium salts, which act as traceless arylating reagents

Result of Action

生化学分析

Biochemical Properties

It is known that carbonyl compounds can undergo a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate and a cycloreversion leading to the thiocarbonyl derivative

Cellular Effects

Chloride ions, which could potentially be released from Thiane-4-carbonyl chloride, play significant roles in many physiological processes . Changes in chloride concentration can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Thiane-4-carbonyl chloride involves the formation of a four-membered intermediate through a concerted cycloaddition, followed by a cycloreversion leading to the thiocarbonyl derivative . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the evaluation of effects which vary over time is essential in laboratory settings . These effects occur on timescales ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

The dosage effects of Thiane-4-carbonyl chloride in animal models have not been reported. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Carbonyl-containing metabolites widely exist in biological samples and participate in many metabolic pathways, such as glycolysis, TCA cycle, fatty acid β-oxidation, and hormone synthesis .

Transport and Distribution

Chloride channels and transporters are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane .

Subcellular Localization

The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

準備方法

Synthetic Routes and Reaction Conditions: Thiane-4-carbonyl chloride can be synthesized through the reaction of thiane-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In an industrial setting, the production of thiane-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants to minimize side reactions and maximize efficiency .

化学反応の分析

Types of Reactions: Thiane-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to thiane-4-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Sulfoxides and Sulfones: Formed by oxidation reactions.

類似化合物との比較

Thiane-4-carboxylic acid: The precursor to thiane-4-carbonyl chloride.

Tetrahydrothiopyran-4-one: Another thiane derivative with a ketone functional group.

Thiane-4-carboxamide: The amide derivative of thiane-4-carbonyl chloride.

Comparison: Thiane-4-carbonyl chloride is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Compared to its carboxylic acid and amide derivatives, the carbonyl chloride group offers greater versatility in forming a wide range of derivatives through nucleophilic substitution reactions .

生物活性

Thiane-4-carbonyl chloride is a chemical compound that has garnered attention in organic chemistry for its potential biological activities and applications in synthetic methodologies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Thiane-4-carbonyl chloride is characterized by a thiane ring structure, which contributes to its unique reactivity. The presence of the carbonyl chloride functional group enhances its electrophilic nature, making it a valuable intermediate in various chemical reactions. The compound is known to react violently with water, liberating toxic gases and causing severe skin burns and eye damage, indicating its hazardous nature in laboratory settings .

The biological activity of thiane-4-carbonyl chloride is primarily linked to its ability to participate in chemical transformations that modify other bioactive molecules. It acts as an arylating agent in palladium-catalyzed reactions, facilitating the introduction of aryl groups into carbonyl compounds. This modification can significantly alter the biological properties of the resulting molecules, enhancing their efficacy as therapeutic agents .

Key Mechanisms:

- Arylation of Carbonyl Compounds : Thiane-4-carbonyl chloride can form thianthrenium salts, which are utilized as traceless arylating reagents. This reaction allows for the selective introduction of aryl groups into complex molecular structures, which is crucial in medicinal chemistry .

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application .

Biological Activity and Case Studies

Research has indicated that derivatives of thiane-4-carbonyl chloride exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies on related thiane derivatives have shown their potential in inhibiting enzyme activity related to cancer progression .

Case Study: Anticancer Activity

A study investigating the effects of thiane derivatives on cancer cells revealed that certain modifications led to increased cytotoxicity against specific cancer types. The mechanisms involved interactions with cellular pathways that regulate cell proliferation and apoptosis .

Comparative Analysis

To better understand the uniqueness of thiane-4-carbonyl chloride, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiane-4-carbonyl chloride | Thiane ring + carbonyl chloride | Potential for arylation; modulates enzyme activity |

| 2-(4-Chlorophenyl)acetic acid | Lacks thiane ring | Less complex; limited biological modifications |

| Thiane-4-carboxylic acid | No chlorophenyl group | Different chemical properties; varied reactivity |

特性

IUPAC Name |

thiane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRIIGFPFQOTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561515 | |

| Record name | Thiane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121654-84-0 | |

| Record name | Thiane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。